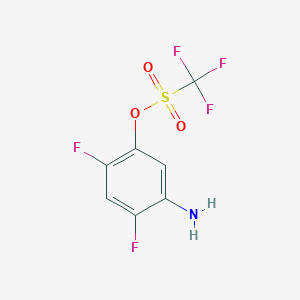
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is a versatile fluorinated compound with the molecular formula C7H4F5NO3S and a molecular weight of 277.17 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Amino-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling reactions: The compound can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, catalysts such as palladium, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Amino-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to interact with various molecular targets and pathways. The trifluoromethanesulfonate group is highly electron-withdrawing, which can influence the reactivity of the compound and its interactions with other molecules . The amino group can form hydrogen bonds and participate in nucleophilic reactions, further contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2,4-difluorophenol: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and applications.
2,4-Difluoroaniline: Similar structure but without the trifluoromethanesulfonate group, leading to distinct chemical properties.
5-Amino-2,4-difluorobenzenesulfonamide: Contains a sulfonamide group instead of trifluoromethanesulfonate, affecting its reactivity and use.
Uniqueness
5-Amino-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of both the amino and trifluoromethanesulfonate groups, which confer a combination of nucleophilic and electrophilic reactivity. This dual reactivity makes it a valuable compound for a wide range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C7H4F5NO3S |
|---|---|
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
(5-amino-2,4-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H4F5NO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H,13H2 |
InChI-Schlüssel |
BTKQDVSQEVMUAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1OS(=O)(=O)C(F)(F)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


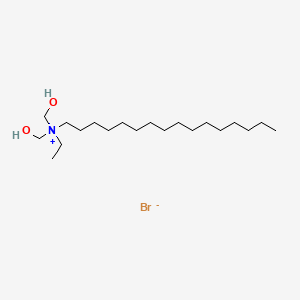
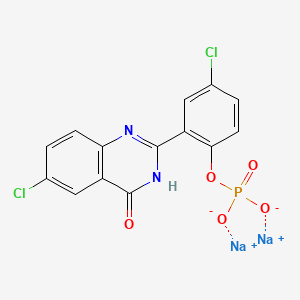
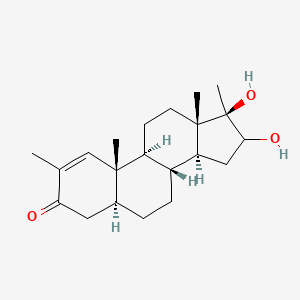
![2-fluoro-5-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzoic acid](/img/structure/B15293570.png)
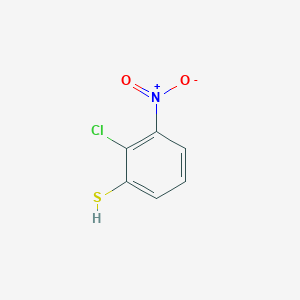
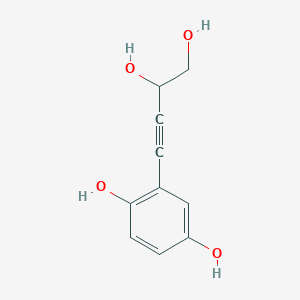
![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
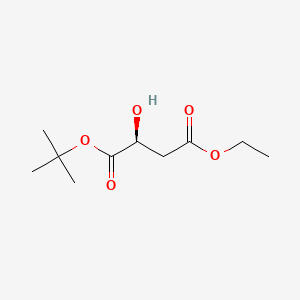

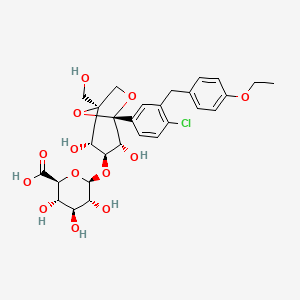
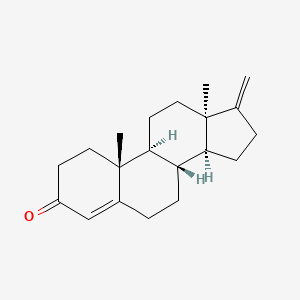

![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)

